2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide
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Overview
Description
2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide: is a chemical compound with the molecular formula C25H32O3S and a molecular weight of 412.6 g/mol . It is known for its unique structure, which includes a thioxanthene core with a dodecyl side chain and a dioxide functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide typically involves the reaction of thioxanthone with dodecyl bromide in the presence of a base, followed by oxidation to introduce the dioxide functional group. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Potassium carbonate or sodium hydroxide.
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thioxanthene.
Substitution: The dodecyl side chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thioxanthene derivatives.
Substitution: Various alkyl or aryl thioxanthene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide involves its ability to absorb light and undergo photochemical reactions. This property makes it an effective photoinitiator in polymerization reactions. The compound’s molecular targets and pathways include:
Photochemical Activation: Absorption of light leads to the formation of reactive intermediates that initiate polymerization.
Fluorescence: The compound’s fluorescence properties are utilized in imaging applications.
Comparison with Similar Compounds
- 2,7-Dimethoxy-9H-thioxanthen-9-one .
- Thioxanthen-9-one 10,10-dioxide .
- 9H-Thioxanthen-9-one,10,10-dioxide .
Comparison: 2-Dodecyl-9H-thioxanthen-9-one 10,10-dioxide is unique due to its dodecyl side chain, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications, such as in the production of TADF polymers, compared to other thioxanthene derivatives.
Properties
CAS No. |
82799-47-1 |
---|---|
Molecular Formula |
C25H32O3S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-dodecyl-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C25H32O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24-22(19-20)25(26)21-15-12-13-16-23(21)29(24,27)28/h12-13,15-19H,2-11,14H2,1H3 |
InChI Key |
UTAWAWPYOGOZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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